molecular formula C18H13BrClN3OS B2876856 3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450340-67-7

3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2876856
CAS No.: 450340-67-7
M. Wt: 434.74
InChI Key: YEBJAALOYMDHFZ-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule that contains several functional groups, including a bromo group, a chlorophenyl group, a dihydrothieno group, a pyrazol group, and a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, bromination and chlorination reactions could introduce the bromo and chloro groups, respectively . The dihydrothieno and pyrazol groups could be formed through cyclization reactions, and the benzamide group could be introduced through a reaction with benzoyl chloride or a similar compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The bromo, chloro, and amide groups are all capable of participating in various types of intermolecular interactions, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the bromo group could be replaced by other groups in a substitution reaction . The amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple polar groups could make it relatively soluble in polar solvents . Its melting and boiling points would likely be relatively high due to the presence of multiple rings and functional groups .

Scientific Research Applications

Molecular Structure and Interaction Analysis

Studies on antipyrine-like derivatives, including compounds with bromo and chloro substituents on the benzamide group, have shown the importance of analyzing molecular structures through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Such analyses reveal insights into intermolecular interactions, including hydrogen bonds and π-interactions, which are crucial for understanding the stability and reactivity of these compounds in various environments (Saeed et al., 2020).

Synthesis and Spectral Characterization

Research on the synthesis and characterization of pyrazole derivatives highlights the methods for obtaining these compounds and determining their structures through spectral data. This foundational work enables the exploration of their potential applications in various fields, such as material science and pharmaceuticals (Kumara et al., 2018).

Biological Activities

The synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides and their evaluation for insecticidal and fungicidal activities demonstrate the potential of such compounds in developing new pesticides. This suggests a route for the application of 3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide in agricultural chemistry (Zhu et al., 2014).

Antimicrobial and Antibiofilm Properties

The study of acylthioureas for their interaction with bacterial cells suggests that related compounds, including pyrazole derivatives, could be investigated for antimicrobial and antibiofilm properties. This opens avenues for their use in combating bacterial infections, particularly those resistant to traditional antibiotics (Limban et al., 2011).

Anticonvulsant Activity

Evaluation of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues for anticonvulsant activity highlights the potential medical applications of pyrazole derivatives in treating epilepsy and related seizure disorders (Ahsan et al., 2013).

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, potential uses, and safety profile . It could also be used as a starting point for the synthesis of new compounds .

Biochemical Analysis

Properties

IUPAC Name

3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3OS/c19-12-4-1-3-11(7-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-6-2-5-13(20)8-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBJAALOYMDHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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